4-(3-Methoxy-4-propoxyphenyl)but-3-en-2-one
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Overview
Description
4-(3-Methoxy-4-propoxyphenyl)but-3-en-2-one is a chemical compound with the molecular formula C14H20O3 It is known for its unique structure, which includes a methoxy group and a propoxy group attached to a phenyl ring, along with a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-4-propoxyphenyl)but-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methoxy-4-propoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-4-propoxyphenyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone moiety to a butanol group.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(3-Methoxy-4-propoxyphenyl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(3-Methoxy-4-propoxyphenyl)but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)but-3-en-2-one: Similar structure but lacks the propoxy group.
4-(3-Methoxyphenyl)but-3-en-2-one: Similar structure but lacks the propoxy group and has different reactivity.
Uniqueness
4-(3-Methoxy-4-propoxyphenyl)but-3-en-2-one is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
CAS No. |
861052-38-2 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-(3-methoxy-4-propoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C14H18O3/c1-4-9-17-13-8-7-12(6-5-11(2)15)10-14(13)16-3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
XCXDRUHALNDCNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)C)OC |
Origin of Product |
United States |
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